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H-D-CHA-Ala-Arg-pNA (diacetate)

Cat. No.: B12371579
M. Wt: 638.7 g/mol
InChI Key: GOOYGVMAIMOCLQ-AWFQOOCHSA-N
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Description

Contextualization of Synthetic Peptide Chromogenic Substrates in Enzymology

Enzymes, particularly proteases which catalyze the breakdown of proteins, exhibit a high degree of specificity for the peptide bonds they cleave. Synthetic peptide chromogenic substrates are designed to mimic the natural substrates of these enzymes. dcchemicals.com They consist of a short peptide sequence, which provides the specificity for the target enzyme, linked to a chromophore, a molecule that undergoes a color change upon cleavage. dcchemicals.comnih.gov

The fundamental principle behind these substrates lies in the enzymatic hydrolysis of the peptide bond connecting the peptide to the chromophore. This cleavage releases the chromophore, resulting in a measurable change in light absorbance. nih.gov The rate of color development is directly proportional to the enzymatic activity, allowing for precise quantification. nih.gov The most commonly used chromophore in this class of substrates is p-nitroaniline (pNA), which, when released, produces a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405 nm. dcchemicals.com

Historical Development and Significance of H-D-CHA-Ala-Arg-pNA (Diacetate) as a Research Probe

The significance of H-D-CHA-Ala-Arg-pNA (diacetate) lies in its specific peptide sequence: Cyclohexylalanine (CHA) - Alanine (B10760859) (Ala) - Arginine (Arg). This sequence was rationally designed to be recognized and cleaved by specific proteases, with the arginine residue being a common target for trypsin-like serine proteases. The inclusion of the non-proteinogenic amino acid cyclohexylalanine can enhance the substrate's specificity and stability. The diacetate form of the compound improves its solubility in aqueous buffers used in enzyme assays.

Broad Applications of Chromogenic Substrates in Protease Research

Chromogenic substrates have revolutionized protease research by providing a simple, rapid, and sensitive method for enzyme activity determination. Their applications are vast and span various fields of study:

Enzyme Kinetics and Inhibitor Screening: These substrates are instrumental in determining key kinetic parameters of enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax). This information is crucial for understanding enzyme function and for screening potential enzyme inhibitors, a critical step in drug discovery.

Diagnostic Assays: In clinical diagnostics, chromogenic substrates are used to measure the activity of various proteases in biological fluids like plasma. For example, they are employed in assays for factors involved in the blood coagulation cascade, such as thrombin and Factor Xa, aiding in the diagnosis and monitoring of bleeding and thrombotic disorders. abmole.com

Quality Control: In the pharmaceutical industry, chromogenic substrates are used for the quality control of protein-based drugs to ensure their purity and activity.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of H-D-CHA-Ala-Arg-pNA and its diacetate salt.

PropertyValue
Compound Name H-D-CHA-Ala-Arg-pNA
Diacetate Salt H-D-CHA-Ala-Arg-pNA (diacetate)
CAS Number 143556-06-3 medchemexpress.com
Molecular Formula C24H38N8O5 medchemexpress.com
Molecular Weight 518.61 g/mol medchemexpress.com
Appearance White to off-white solid
Solubility Soluble in water and DMSO medchemexpress.com

Detailed Research Findings

The utility of H-D-CHA-Ala-Arg-pNA (diacetate) as a chromogenic substrate is defined by its interaction with specific proteases. The table below presents a compilation of research findings, including the enzymes for which this substrate is commonly used.

EnzymeReported Use
ThrombinChromogenic substrate for amidolytic assay
Other ProteasesUsed in amidolytic assays for various proteases

Further research is required to populate this table with specific kinetic data (Km and Vmax) from published literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N8O9 B12371579 H-D-CHA-Ala-Arg-pNA (diacetate)

Properties

Molecular Formula

C28H46N8O9

Molecular Weight

638.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1

InChI Key

GOOYGVMAIMOCLQ-AWFQOOCHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O

Origin of Product

United States

Chromogenic Substrate Principles and Molecular Mechanisms in Protease Assays

Significance of the Tripeptide Sequence (D-CHA-Ala-Arg) for Enzyme Recognition

The tripeptide sequence, D-Cyclohexylalanyl-Alanine-Arginine, serves as the primary recognition site for the target protease. nih.gov The specific arrangement and nature of these amino acid residues dictate which proteases can bind to and cleave the substrate. nih.govnih.gov The nomenclature for substrate residues interacting with the enzyme's active site designates the amino acid at the cleavage site as P1, the next as P2, and so on, moving away from the cleavage site. qiagenbioinformatics.comexpasy.org

Role of the D-Cyclohexylalanyl (D-CHA) Moiety in Enzyme Specificity

The presence of the non-standard amino acid D-Cyclohexylalanine (D-CHA) at the P3 position is a key determinant of the substrate's specificity. The use of a D-amino acid can confer resistance to degradation by other non-target proteases and can influence the conformation of the peptide, enhancing its fit within the active site of the intended enzyme. The bulky and hydrophobic cyclohexyl group of D-CHA contributes to specific interactions within the S3 subsite of the protease's active site, thereby increasing the substrate's selectivity.

Importance of Arginine at the P1 Site for Protease Cleavage

The placement of an Arginine (Arg) residue at the P1 position is crucial for the cleavage of this substrate by trypsin-like serine proteases. expasy.orgexpasy.org These enzymes have a deep S1 binding pocket that is negatively charged, which preferentially accommodates basic amino acids like arginine and lysine (B10760008) at the P1 position of the substrate. nih.govresearchgate.net The positively charged guanidinium (B1211019) group of the arginine side chain forms strong electrostatic interactions with the negatively charged residues (often aspartic acid) at the bottom of the S1 pocket, anchoring the substrate in the correct orientation for efficient cleavage of the adjacent amide bond. qiagenbioinformatics.comnih.gov

PositionAmino AcidRole in Enzyme Interaction
P3D-Cyclohexylalanine (D-CHA)Enhances specificity and conformational fit.
P2Alanine (B10760859) (Ala)Contributes to the overall peptide structure for recognition.
P1Arginine (Arg)Anchors the substrate in the active site for cleavage.

Applications in Enzyme Kinetics and Catalytic Characterization

Determination of Kinetic Parameters for Protease-Mediated Hydrolysis of H-D-CHA-Ala-Arg-pNA (Diacetate)

The hydrolysis of H-D-CHA-Ala-Arg-pNA (diacetate) by proteases can be meticulously analyzed to determine key kinetic parameters that describe the efficiency and mechanism of the enzyme.

Michaelis-Menten Kinetics Analysis

The interaction between a protease and H-D-CHA-Ala-Arg-pNA (diacetate) often follows the Michaelis-Menten kinetic model. wikipedia.orglibretexts.org This model describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Michaelis-Menten equation is fundamental to understanding enzyme dynamics. libretexts.orgyoutube.com At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration, exhibiting first-order kinetics. libretexts.org Conversely, at high substrate concentrations, the enzyme becomes saturated, and the reaction rate approaches its maximum (Vmax), demonstrating zero-order kinetics. libretexts.org

Measurement of Apparent K_m (Michaelis Constant) Values

The Michaelis constant (K_m) is a crucial parameter representing the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org It is an indicator of the affinity of an enzyme for its substrate; a lower K_m value generally signifies a higher affinity. youtube.com For the hydrolysis of H-D-CHA-Ala-Arg-pNA (diacetate), the apparent K_m can be determined by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. For instance, studies on HIV-1 protease subtypes have shown variations in K_m values when using different chromogenic substrates, indicating differences in substrate binding affinity among the enzyme variants. nih.gov

Quantification of k_cat (Turnover Number)

The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximal catalytic speed. The value of k_cat can be calculated from the Vmax and the total enzyme concentration ([E]_T) using the equation: k_cat = Vmax / [E]_T. Studies have demonstrated that different protease variants can exhibit similar k_cat values even with variations in their amino acid sequences. nih.gov

Assessment of Catalytic Efficiency (k_cat/K_m) for Various Proteases

The catalytic efficiency of an enzyme is best described by the ratio k_cat/K_m. This value represents the rate constant for the reaction of the enzyme with the substrate at low substrate concentrations and is a measure of how efficiently an enzyme can convert a substrate into a product. khanacademy.org By comparing the k_cat/K_m values for the hydrolysis of H-D-CHA-Ala-Arg-pNA (diacetate) by different proteases, researchers can gain insights into their relative efficiencies. For example, research on HIV-1 protease subtypes revealed that the subtype C protease had a 2.2-2.5 times higher catalytic efficiency than the subtype B protease for certain substrates. nih.gov Similarly, engineered OmpT protease variants have shown dramatically altered and improved catalytic efficiencies for novel peptide substrates. uh.edu

Kinetic ParameterDescription
K_m (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity.
k_cat (Turnover Number) Number of substrate molecules converted to product per enzyme molecule per unit time at saturation.
k_cat/K_m (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.

Enzyme Substrate Specificity Profiling Using H-D-CHA-Ala-Arg-pNA (Diacetate)

H-D-CHA-Ala-Arg-pNA (diacetate) is a valuable tool for investigating the substrate specificity of proteases, particularly those involved in coagulation and fibrinolysis. pentapharm.com

Profiling of Other Serine Proteases (e.g., Factor Xa, Factor XIa, Factor XIIa, Plasmin)

For instance, in the context of Factor XIIa, its role as a plasminogen activator has been kinetically characterized, demonstrating Michaelis-Menten behavior. While a different substrate was used in those particular studies, it highlights the methodological approach that could be applied with H-D-CHA-Ala-Arg-pNA (diacetate) to profile Factor XIIa activity.

Comparative Studies with Analogous Peptide Substrates

To understand the specificity of proteases, it is common to compare their activity on a range of different peptide substrates. The rate of hydrolysis of various chromogenic substrates by enzymes like plasmin, thrombin, and Factor Xa can reveal preferences for specific amino acid sequences.

For example, studies have compared the hydrolysis of various p-nitroanilide-based substrates to determine the substrate specificity of different serine proteases. One such study evaluated a range of substrates and found that S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) is sensitive to Factor Xa, while being insensitive to thrombin. Conversely, S-2251 (H-D-Val-Leu-Lys-pNA) is relatively specific for plasmin and is resistant to cleavage by thrombin and Factor Xa. nih.gov

Below is a table comparing the reactivity of different chromogenic substrates with various serine proteases. This comparative data is essential for selecting the most appropriate substrate for a specific assay and for understanding the structure-activity relationships of enzyme-substrate interactions.

SubstrateTarget Enzyme(s)Reported Kinetic Parameters
S-2222Factor XaSensitive to Factor Xa
S-2251PlasminRelatively plasmin-specific
Chromozym THThrombinSensitive to thrombin
Chromozym PKPlasma KallikreinRelatively specific for plasma kallikrein

This table presents a selection of chromogenic substrates and their target enzymes for comparative purposes. The kinetic parameters are described qualitatively as specific quantitative data for a direct comparison under identical conditions is not available.

Mechanistic Studies of Protease Inhibition Utilizing H-D-CHA-Ala-Arg-pNA (Diacetate)

The chromogenic substrate H-D-CHA-Ala-Arg-pNA (diacetate) is a critical tool for investigating the mechanisms of protease inhibitors. By measuring the rate of pNA release in the presence and absence of an inhibitor, researchers can determine the inhibitor's potency and mode of action.

Characterization of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%. In a typical assay, the concentration of the enzyme and the substrate, H-D-CHA-Ala-Arg-pNA (diacetate), are kept constant while the concentration of the inhibitor is varied. The rate of pNA production is then measured, and the IC50 value is determined from the resulting dose-response curve.

While specific studies detailing the use of H-D-CHA-Ala-Arg-pNA (diacetate) for determining the IC50 of inhibitors for Factor Xa, XIa, XIIa, or plasmin are not prevalent in the literature, this is a standard application for such a substrate. For example, the IC50 of the neutrophil elastase inhibitor sivelestat (B1662846) was determined using a chromogenic substrate. nih.gov

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive, allosteric)

By systematically varying the concentrations of both the substrate (H-D-CHA-Ala-Arg-pNA (diacetate)) and the inhibitor, the mechanism of inhibition can be elucidated. The different modes of inhibition (competitive, non-competitive, uncompetitive) produce distinct patterns on a Lineweaver-Burk plot or other kinetic plots.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K_m of the substrate but does not affect the V_max.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the V_max but does not affect the K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the V_max and the apparent K_m.

Allosteric Inhibition: This is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, a site distinct from the active site, and induces a conformational change that reduces the enzyme's activity. nih.gov

While direct studies employing H-D-CHA-Ala-Arg-pNA (diacetate) to delineate these mechanisms for specific inhibitors of the target proteases are not readily found, the principles of these kinetic analyses are well-established.

Analysis of Inhibitor Binding and Dissociation Kinetics

Beyond determining the mode of inhibition, H-D-CHA-Ala-Arg-pNA (diacetate) can be used to study the rates at which an inhibitor binds to and dissociates from a protease. These kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more detailed understanding of the inhibitor's interaction with the enzyme. These constants can be determined by monitoring the progress of the enzymatic reaction over time in the presence of the inhibitor.

Utility in Protease Assay Development and Methodological Advancements

Development of Optimized Amidolytic Assays with H-D-CHA-Ala-Arg-pNA (Diacetate)

Amidolytic assays utilizing H-D-CHA-Ala-Arg-pNA (diacetate) are foundational for characterizing protease activity. The core principle of these assays is the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline group. pentapharm.com The rate of pNA release, which is directly proportional to the enzyme's activity, is monitored by measuring the increase in absorbance at a specific wavelength, typically 405 nm. pentapharm.com

Initial rate methodologies are employed to capture the velocity of an enzymatic reaction in its early stages, before significant substrate depletion or product inhibition occurs. In the context of H-D-CHA-Ala-Arg-pNA (diacetate), this involves continuously monitoring the change in absorbance immediately after the addition of the enzyme to a solution containing the substrate. nih.gov This real-time data allows for the precise determination of the initial reaction velocity (V₀), which is crucial for kinetic studies, such as the determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ). The linear phase of pNA production provides a direct measure of the enzyme's catalytic efficiency under specific conditions.

Endpoint assays offer a simplified alternative to continuous monitoring and are well-suited for applications where multiple samples are processed simultaneously. In this format, the enzymatic reaction with H-D-CHA-Ala-Arg-pNA (diacetate) is allowed to proceed for a fixed period. The reaction is then terminated, often by adding a stopping reagent like acetic acid, which alters the pH and denatures the enzyme. The total amount of p-nitroaniline released during the incubation period is then measured by reading the absorbance. While this method does not provide the kinetic detail of initial rate studies, it is a robust and common method for determining relative enzyme activity in a large number of samples. nih.gov

The catalytic activity of proteases is highly dependent on the physicochemical environment. Therefore, optimizing assay conditions is critical for obtaining accurate and reproducible data with H-D-CHA-Ala-Arg-pNA (diacetate). Key parameters that require optimization include the composition of the buffer, its pH, and the reaction temperature. nih.gov Each enzyme has a characteristic optimal pH and temperature at which it exhibits maximum activity. The ionic strength of the buffer can also influence enzyme conformation and activity. The systematic variation of these parameters is necessary to establish the ideal conditions for the specific protease being investigated, ensuring the assay is both sensitive and reliable.

Table 1: Key Parameters for Protease Assay Optimization

Parameter Importance Considerations
pH Affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, influencing binding and catalysis. Screen a range of pH values using different buffer systems to find the optimum for the specific enzyme.
Temperature Influences the rate of the enzymatic reaction; higher temperatures generally increase activity up to a point, beyond which the enzyme denatures. Determine the optimal temperature that provides maximal activity without causing enzyme instability over the assay duration.
Buffer System The chemical nature and concentration of the buffer can affect enzyme stability and activity. Select a buffer that has a pKa near the desired pH and does not interfere with the reaction. Common buffers include Tris-HCl, HEPES, and phosphate (B84403) buffers.
Ionic Strength Can modulate enzyme structure and substrate binding through electrostatic interactions. Adjust with salts (e.g., NaCl) to determine the optimal concentration for the enzyme-substrate interaction.

| Substrate Concentration | Must be carefully chosen for the type of assay. For Kₘ determination, a range of concentrations bracketing the Kₘ is needed. For inhibitor screening, a concentration at or near the Kₘ is often used. | Ensure the substrate is soluble in the assay buffer. H-D-CHA-Ala-Arg-pNA (diacetate) is typically dissolved in water or a suitable solvent before dilution in the assay buffer. medchemexpress.com |

Integration of H-D-CHA-Ala-Arg-pNA (Diacetate) in High-Throughput Screening (HTS) Platforms

The properties of H-D-CHA-Ala-Arg-pNA (diacetate) make it highly suitable for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their ability to modulate the activity of a biological target, such as a protease. nih.gov The simple, colorimetric readout of the assay is readily adaptable to the automated, multi-well plate formats used in HTS. nih.govmdpi.com

HTS assays using H-D-CHA-Ala-Arg-pNA (diacetate) are designed to identify compounds that either inhibit or enhance the activity of a target protease. In a typical inhibitor screen, the protease, the chromogenic substrate, and a compound from a chemical library are combined in the wells of a microtiter plate. A decrease in the rate of pNA formation compared to a control without the test compound indicates potential inhibition. The assay must be robust and reproducible, with a good signal-to-noise ratio to reliably identify "hits". nih.gov The development of such assays facilitates the screening of thousands of compounds to discover potential new therapeutic agents. nih.gov

A key aspect of HTS is the miniaturization of assay volumes and the automation of liquid handling and data acquisition. nih.gov Using H-D-CHA-Ala-Arg-pNA (diacetate) in 384-well or 1536-well microplates significantly reduces the consumption of expensive reagents, including the enzyme and the substrate itself. Automated systems, including robotic liquid handlers and plate readers, enable the rapid and parallel processing of thousands of assays, increasing throughput and minimizing manual errors. nih.gov The straightforward nature of this colorimetric assay is highly compatible with these automated platforms, making it an efficient tool for large-scale screening campaigns.

Data Analysis and Hit Validation in HTS Campaigns

High-throughput screening (HTS) campaigns are essential for discovering new drug candidates by testing large libraries of chemical compounds. In the context of protease research, HTS assays often utilize chromogenic substrates like H-D-CHA-Ala-Arg-pNA to identify inhibitors of specific proteases.

Data analysis in such campaigns involves several critical steps. Initially, raw absorbance data from microplate readers is processed to correct for background noise and positional effects within the plates. nih.gov Subsequently, the activity of each compound is typically expressed as a percentage of the control (uninhibited enzyme) activity. A common method for identifying "hits"—compounds that exhibit significant inhibitory activity—is to set a threshold, often defined as a certain number of standard deviations away from the mean of the control measurements. researchgate.net For instance, a hit might be classified as any compound that reduces enzyme activity by more than three standard deviations from the control. researchgate.net

Hit validation is a crucial follow-up step to eliminate false positives and confirm the activity of the identified compounds. nih.gov This process often involves re-testing the primary hits, sometimes at multiple concentrations, to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50). nih.gov Validation may also include secondary assays to confirm the mechanism of inhibition and rule out non-specific effects. nih.gov The use of replicate measurements is highly recommended to increase the statistical confidence in the identified hits and to better assess the variability of the assay. nih.govresearchgate.net

A hypothetical data set from a primary HTS screen for inhibitors of a target protease using H-D-CHA-Ala-Arg-pNA is presented below.

Table 1: Example Data from a Primary HTS Screen

Compound ID Absorbance at 405 nm % Inhibition Hit (Threshold > 50% Inhibition)
Control 1.250 0% No
Compound A 1.125 10% No
Compound B 0.438 65% Yes
Compound C 0.988 21% No

Quantitative and Qualitative Assessment Methodologies for Protease Activity

The assessment of protease activity using H-D-CHA-Ala-Arg-pNA can be both quantitative, providing a measure of the amount of active enzyme, and qualitative, indicating the presence or absence of enzymatic activity.

Standardization of Enzyme Activity Units

To ensure the comparability of results across different experiments and laboratories, it is essential to standardize the measurement of enzyme activity. One unit of enzyme activity (U) is often defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions. nih.gov For chromogenic substrates like H-D-CHA-Ala-Arg-pNA, the rate of pNA release is directly proportional to the enzyme activity.

The internationally accepted unit for enzyme activity is the katal (kat), defined as the amount of enzyme that converts one mole of substrate per second. tandfonline.com However, the more traditional unit (U) is still widely used. When using chromogenic substrates, the increase in absorbance per minute (ΔA/min) can be converted to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product (for pNA at 405 nm, ε is approximately 9800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette. tandfonline.com

The conditions for the assay, including the type of substrate, substrate concentration, buffer composition, pH, ionic strength, and temperature, must be clearly defined and maintained to ensure standardized and reproducible results. tandfonline.com

Calibration Curves for Enzyme Concentration Determination

A calibration curve is a fundamental tool for determining the concentration of an active enzyme in a sample. nih.gov To generate a calibration curve, a series of standards with known enzyme concentrations are assayed using H-D-CHA-Ala-Arg-pNA under fixed conditions. The rate of the reaction (e.g., ΔA/min) for each standard is then plotted against the corresponding enzyme concentration. nih.govyoutube.com This creates a standard curve that can be used to determine the enzyme concentration in an unknown sample by measuring its reaction rate and interpolating the concentration from the curve.

It is crucial that the standard used is of the same type and similar quality as the enzyme being measured in the sample. tandfonline.com For accurate results, it is recommended to use at least five different concentrations to construct the standard curve, with each concentration being measured in duplicate. tandfonline.com

Below is an example of a data table that could be used to generate a calibration curve for a specific protease.

Table 2: Example Data for Generating an Enzyme Calibration Curve

Protease Concentration (nM) Average Rate (ΔA/min at 405 nm)
0 0.005
5 0.050
10 0.102
20 0.205
40 0.410

Advanced Research Applications and Future Directions

Mechanistic Enzymology Insights through H-D-CHA-Ala-Arg-pNA (Diacetate) Hydrolysis

The hydrolysis of H-D-CHA-Ala-Arg-pNA (diacetate) by a target protease results in the release of p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically. This simple yet powerful assay provides a direct measure of enzyme activity, enabling detailed kinetic studies that shed light on the intricate mechanisms of proteolysis. medchemexpress.comglpbio.com

Probing Enzyme Active Site Dynamics

The rate of H-D-CHA-Ala-Arg-pNA (diacetate) hydrolysis is exquisitely sensitive to the conformational state of the enzyme's active site. The binding of the substrate itself can induce subtle yet critical changes in the enzyme's structure, a phenomenon known as induced fit. By measuring kinetic parameters under various conditions (e.g., temperature, pH, presence of allosteric effectors), researchers can infer the dynamic nature of the active site. For instance, studies on serine proteases have revealed that the catalytic triad (B1167595) (serine, histidine, and aspartate) undergoes precise conformational rearrangements to facilitate catalysis, and the cleavage of substrates like H-D-CHA-Ala-Arg-pNA provides a means to monitor these dynamic events. youtube.com

Investigation of Substrate Recognition and Catalytic Transitions

The peptide sequence of H-D-CHA-Ala-Arg-pNA (Cyclohexylalanine-Alanine-Arginine) is specifically designed to be recognized by certain proteases. The arginine residue at the P1 position (the amino acid immediately preceding the cleavage site) is a primary determinant of specificity for trypsin-like serine proteases. The interactions between the substrate's amino acid side chains and the corresponding binding pockets (S-sites) in the protease active site are crucial for efficient catalysis. nih.gov

Kinetic analysis of H-D-CHA-Ala-Arg-pNA (diacetate) hydrolysis allows for the dissection of the catalytic cycle into distinct steps: initial substrate binding (formation of the Michaelis complex), acylation (formation of a covalent acyl-enzyme intermediate), and deacylation (hydrolysis of the intermediate and release of the product). nih.gov By studying the effects of mutations in the enzyme or modifications in the substrate on the rates of these steps, researchers can map the energetic landscape of the catalytic transition states. This provides a detailed picture of how the enzyme stabilizes the transition state, thereby accelerating the reaction.

Substrate Engineering and Peptide Design Principles Derived from H-D-CHA-Ala-Arg-pNA (Diacetate)

The knowledge gained from studying the interaction of H-D-CHA-Ala-Arg-pNA (diacetate) with its target proteases has been instrumental in the design of new and improved peptide-based tools.

Modifications for Enhanced Selectivity Towards Novel Protease Targets

While H-D-CHA-Ala-Arg-pNA (diacetate) is a valuable substrate, achieving exquisite selectivity for a single protease within a complex biological mixture can be challenging, especially for closely related enzymes. nih.gov The principles of substrate recognition gleaned from this and similar substrates guide the rational design of more selective probes. By systematically altering the amino acid sequence, researchers can fine-tune the substrate's affinity and reactivity for a specific protease. For example, introducing non-natural amino acids or cyclic peptides can confer unique binding properties and resistance to off-target cleavage. nih.govnih.gov Phage display and combinatorial library approaches have been used to screen vast numbers of peptide sequences to identify those with optimal selectivity for a given protease target. nih.gov

Development of Next-Generation Chromogenic and Fluorogenic Probes

The core concept of H-D-CHA-Ala-Arg-pNA (diacetate)—a peptide recognition sequence linked to a reporter molecule—is the foundation for the development of more advanced probes. nih.gov While chromogenic substrates are robust, fluorogenic probes offer significantly higher sensitivity, enabling the detection of minute amounts of enzyme activity in complex biological samples. nih.govens-lyon.fr These probes often employ a peptide sequence similar to that of H-D-CHA-Ala-Arg-pNA, but instead of pNA, they are coupled to a fluorophore and a quencher. Upon cleavage of the peptide linker, the fluorophore is released from the quencher's influence, resulting in a dramatic increase in fluorescence. rsc.org This technology has been extended to create probes for in vivo imaging of protease activity, providing spatial and temporal information about enzyme function in living organisms.

Integration with Complementary Biophysical and Computational Methods

To gain a comprehensive understanding of protease function, kinetic data from substrates like H-D-CHA-Ala-Arg-pNA (diacetate) are increasingly being integrated with other powerful techniques.

Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic information about the binding of substrates and inhibitors to an enzyme, complementing the steady-state kinetic data obtained from chromogenic assays. nih.govnumberanalytics.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the enzyme-substrate complex, revealing the precise molecular interactions that govern recognition and catalysis. st-andrews.ac.uk

Furthermore, computational modeling has become an indispensable tool in protease research. nih.gov Molecular docking and molecular dynamics simulations can be used to predict how substrates like H-D-CHA-Ala-Arg-pNA (diacetate) bind to the active site of a protease and to simulate the catalytic process. nih.gov These computational approaches can guide the design of new substrates and inhibitors with improved properties. biorxiv.orgmicrosoft.com The synergy between experimental data from chromogenic substrates and the insights from biophysical and computational methods is driving significant advances in our understanding of enzyme mechanisms and is paving the way for the development of novel diagnostics and therapeutics.

Correlation of Kinetic Data with Structural Biology (e.g., X-ray Crystallography, NMR)

Understanding the relationship between an enzyme's structure and its catalytic activity is a cornerstone of biochemistry. While specific structural studies for the H-D-CHA-Ala-Arg-pNA complex are not widely published, the principles can be understood from extensive research on serine proteases with similar peptide substrates. nih.govresearchgate.net The kinetic parameters (Kₘ and kcat) derived from assays using H-D-CHA-Ala-Arg-pNA provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. These data become profoundly more insightful when correlated with high-resolution structural information from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural analyses of serine proteases like thrombin reveal a highly specific active site cleft with multiple subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, etc.) of the peptide substrate. researchgate.net The specificity of H-D-CHA-Ala-Arg-pNA for certain proteases is dictated by the chemical and steric complementarity between its residues and these subsites. nih.govresearchgate.net

P1 Residue (Arg): The arginine at the P1 position is crucial. The positively charged guanidinium (B1211019) group of arginine forms a key salt bridge with a conserved negatively charged aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 subsite or pocket. researchgate.net This interaction is a primary determinant of substrate recognition and binding, a feature confirmed in X-ray crystal structures of various protease-inhibitor complexes. researchgate.net

P2 Residue (Ala): The alanine (B10760859) at the P2 position is relatively small, fitting into the S2 subsite, which is often a shallow and less specific pocket in many serine proteases.

P3 Residue (D-CHA): The D-cyclohexylalanine (CHA) at the P3 position is a non-standard amino acid. Its bulky, hydrophobic cyclohexyl ring interacts with the S3 subsite. The use of a D-amino acid can influence the peptide's conformation and resistance to degradation by other proteases.

By combining kinetic data with structural models, researchers can rationalize the observed enzymatic activity. For instance, mutations in the enzyme's binding pockets that disrupt these interactions would be expected to increase the Kₘ (lower binding affinity) and/or decrease the kcat (lower catalytic efficiency), which can be experimentally verified using the chromogenic substrate. nih.gov This integrated approach is fundamental to drug design, allowing for the engineering of more potent and selective inhibitors or improved enzyme substrates. nih.gov

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to visualize and understand the dynamic interactions between an enzyme and its substrate at an atomic level. youtube.com These simulations model the movements and interactions of atoms over time, providing insights that are often inaccessible through static experimental structures. nih.govnih.gov

For a system involving a serine protease and a substrate like H-D-CHA-Ala-Arg-pNA, MD simulations can:

Predict Binding Poses: While X-ray crystallography provides a static snapshot, MD simulations can explore various possible binding conformations of the substrate in the active site, helping to identify the most stable and catalytically relevant pose.

Analyze Conformational Changes: Both enzymes and substrates are flexible. MD can reveal how the enzyme's structure changes upon substrate binding and how the substrate adapts its conformation to fit into the active site. nih.gov These dynamics are crucial for the catalytic process.

Calculate Binding Free Energies: Advanced MD methods can estimate the free energy of binding, providing a theoretical counterpart to the experimentally determined Kₘ. This allows for a deeper understanding of the contributions of different residues to binding affinity.

Map Water Molecule Networks: MD simulations explicitly model the role of water molecules, which can mediate key interactions between the enzyme and substrate, contributing to both binding affinity and specificity. nih.gov

Simulate the Catalytic Process: While simulating the actual chemical reaction (bond cleavage) requires quantum mechanics/molecular mechanics (QM/MM) methods, classical MD can model the steps leading up to and following catalysis, such as substrate approach, product release, and potential substrate channeling between enzymes. nih.govnih.gov

A study on thrombin, for example, used MD simulations to characterize the binding of peptide inhibitors, revealing that stable binding, indicated by low root-mean-square deviation (RMSD) values, correlated with inhibitory activity. nih.gov Such computational studies are invaluable for rationally designing new inhibitors or substrates by predicting how chemical modifications will affect binding and dynamics. youtube.comnih.gov

Emerging Research Frontiers for H-D-CHA-Ala-Arg-pNA (Diacetate) Analogs in Applied Enzymology

The foundational design of H-D-CHA-Ala-Arg-pNA—a short peptide sequence recognized by a specific protease linked to a reporter group—has inspired the development of numerous analogs for diverse applications in enzymology. nih.govnih.gov Emerging frontiers focus on creating substrates with enhanced sensitivity, greater specificity, and novel detection modalities.

Enhanced Specificity and Sensitivity: One major challenge is that proteases often exist in families with overlapping specificities. nih.gov For example, several clotting factors are serine proteases that recognize arginine at the P1 position. nih.gov Research is focused on modifying the P2, P4, and N-terminal protecting groups of the peptide sequence to develop substrates that are highly specific for a single protease. nih.govsinica.edu.tw This allows for the precise measurement of one enzyme's activity even in a complex mixture like blood plasma. Positional scanning synthetic combinatorial libraries (PS-SCL) and microarray-based assays are used to rapidly screen vast numbers of peptide sequences to identify optimal substrates for a target protease. nih.govsinica.edu.tw

Novel Reporter Groups: While p-nitroaniline is a robust chromogenic reporter, its sensitivity can be limited. Current research employs alternative reporter groups to enhance detection limits and expand application possibilities:

Fluorogenic Reporters: Analogs replacing pNA with fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) offer significantly higher sensitivity. pentapharm.com Upon cleavage, the released fluorophore emits a strong fluorescent signal, allowing for the detection of very low levels of enzyme activity. pentapharm.com

Internally Quenched Fluorescent (IQF) Substrates: These substrates incorporate both a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a strong increase in fluorescence. nih.gov

Bioluminogenic/Chemiluminogenic Substrates: These substrates, upon cleavage, release a molecule that can participate in a light-producing chemical reaction, offering extremely high sensitivity for specialized applications.

Applications in Diagnostics and Imaging: The development of highly specific and sensitive substrate analogs is paving the way for new diagnostic tools. For instance, substrate-based probes are being designed for in vivo molecular imaging of diseases characterized by aberrant protease activity, such as cancer and cardiovascular disorders. dovepress.com These probes can be designed to accumulate at the site of disease and generate a detectable signal (e.g., fluorescence or a magnetic resonance signal) upon activation by a target protease. dovepress.com

Table of Kinetic Parameters for Various Serine Protease Substrates This table provides illustrative data for different chromogenic substrates to highlight variations in enzyme specificity and sensitivity. Kinetic parameters can vary based on experimental conditions.

SubstrateTarget EnzymeKₘ (mM)Vmax (µmol/sec)Reference
H-D-But-CHA-Arg-pNA·2AcOH (SPECTROZYME® P.Kal)Plasma Kallikrein0.1757.48 loxo.de
S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA)Factor Xa-- nih.gov
S-2251 (H-D-Val-Leu-Lys-pNA)Plasmin-- nih.gov
Chromozym TH (Z-Gly-Pro-Arg-pNA)Thrombin-- nih.gov

Table of Compound Names

Abbreviation / Trade NameFull Chemical Name
H-D-CHA-Ala-Arg-pNA (diacetate)H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide (diacetate)
pNAp-nitroaniline
AMC7-amino-4-methylcoumarin
SPECTROZYME® P.KalH-D-butyl-cyclohexylalanine-arginine-p-nitroanilide diacetate salt
S-2222N-Benzoyl-Isoleucyl-Glutamyl-Glycyl-Arginine-p-nitroanilide
S-2251H-D-Valyl-Leucyl-Lysine-p-nitroanilide
Chromozym THBenzyloxycarbonyl-Glycyl-Prolyl-Arginine-p-nitroanilide

Conclusion

Recapitulation of H-D-CHA-Ala-Arg-pNA (Diacetate)'s Enduring Impact on Protease Research

The synthetic peptide H-D-CHA-Ala-Arg-pNA (diacetate) has established a significant and enduring legacy in the field of protease research. As a chromogenic substrate, its utility is centered on the p-nitroanilide (pNA) group attached to the C-terminus of the peptide chain. researchgate.net Enzymatic cleavage of the bond between arginine (Arg) and pNA by a specific protease liberates the yellow-colored p-nitroaniline molecule. This release allows for a straightforward and quantitative measurement of enzyme activity through spectrophotometry, a principle that has become fundamental in amidolytic assays. medchemexpress.commedchemexpress.com

The design of this substrate, featuring the specific amino acid sequence of cyclohexylalanine (CHA), alanine (B10760859) (Ala), and arginine (Arg), confers a degree of specificity for target proteases. diapharma.com The specificity of serine proteases, for instance, is highly dependent on the amino acid sequence adjacent to the bond being cleaved. diapharma.comnih.gov The development of such synthetic peptides marked a considerable advancement over older methods that used large, non-specific protein substrates. rsc.org This innovation provided researchers with sensitive and specific tools for kinetic studies and for the clinical analysis of enzymes and their inhibitors. nih.gov

The impact of H-D-CHA-Ala-Arg-pNA (diacetate) and similar chromogenic substrates is most evident in the detailed characterization of protease function. These tools have been instrumental in determining key kinetic parameters, such as Kₘ and Vₘₐₓ, for various enzymes and in the high-throughput screening of potential protease inhibitors. rsc.orgloxo.de By providing a reliable method to monitor proteolytic activity, this compound has facilitated deeper insights into the roles of proteases in complex biological processes, including blood coagulation and fibrinolysis. nih.govijfans.org Its continued use in research underscores its role as a foundational tool in enzymology.

Table 1: Physicochemical and Application Properties of H-D-CHA-Ala-Arg-pNA (diacetate)

Property Value / Description Reference(s)
Full Chemical Name H-D-cyclohexylalanine-alanine-arginine-p-nitroanilide diacetate loxo.de
Molecular Formula C₂₈H₄₆N₈O₉ glpbio.com
Molecular Weight 638.71 g/mol glpbio.com
Compound Type Chromogenic Peptide Substrate medchemexpress.commedchemexpress.com
Primary Application Amidolytic assay for protease activity medchemexpress.commedchemexpress.com
Detection Principle Release of p-nitroaniline (pNA) upon enzymatic cleavage researchgate.net
Solubility Soluble in water and DMSO glpbio.com

Future Academic Research Trajectories and Potential Innovations in Enzymatic Analysis

Future innovations are likely to focus on novel reporter systems beyond simple chromophores. These include advanced fluorescent molecules, quantum dots, and probes that function via bioluminescence or chemiluminescence, offering lower detection limits and suitability for different assay conditions. researchgate.net There is also a growing emphasis on developing label-free detection platforms, such as those based on surface plasmon resonance (SPR), which can monitor enzyme-substrate interactions in real-time without the need for a reporter group. rsc.org

Furthermore, research is expanding to create assay systems that can function in more complex biological environments, moving from in vitro experiments to analyses within living cells and even whole organisms. researchgate.net The ability to non-invasively monitor protease activity in real-time is a significant goal, as it would provide invaluable insights into disease progression and therapeutic response. researchgate.netrsc.org As the demand for high-performance enzyme substrates grows for applications in diagnostics, drug discovery, and biotechnology, the market is expected to expand, driving further innovation in substrate design and application. futuremarketinsights.com The principles established by foundational substrates will inform the development of these next-generation tools, designed for customized enzyme-substrate interactions and precision biocatalysis. diapharma.comfuturemarketinsights.com

Q & A

How is H-D-CHA-Ala-Arg-pNA (diacetate) utilized as a chromogenic substrate in thrombin assays, and what parameters are critical for quantifying enzymatic activity?

H-D-CHA-Ala-Arg-pNA (diacetate) is a synthetic peptide substrate designed to measure thrombin's amidolytic activity. Upon cleavage by thrombin, the para-nitroaniline (pNA) group is released, producing a detectable absorbance shift at 405 nm. The extinction coefficient (ε405 nm = 9,650 M<sup>−1</sup>cm<sup>−1</sup>) is essential for quantifying activity, as it allows calculation of pNA concentration from absorbance values . Researchers must validate spectrophotometer calibration and account for buffer interference (e.g., turbidity or competing chromophores) to ensure accurate kinetic measurements.

What structural elements of H-D-CHA-Ala-Arg-pNA (diacetate) dictate its specificity for thrombin?

The substrate's specificity arises from its sequence: the D-cyclohexylalanine (D-CHA) residue at the N-terminal enhances resistance to nonspecific proteolysis, while the arginine at the P1 position aligns with thrombin's preference for basic residues. Comparative studies with analogs like H-D-Phe-Pip-Arg-pNA (S-2238) highlight that modifications to the P2/P3 positions (e.g., CHA vs. Phe) can alter binding kinetics and selectivity . Researchers should perform inhibition assays (e.g., using hirudin) to confirm thrombin-specific cleavage .

How can researchers address variability in kinetic data (e.g., Km, Vmax) when using this substrate across different experimental setups?

Discrepancies in kinetic parameters often stem from variations in substrate purity, buffer composition (e.g., ionic strength, pH), or thrombin preparation. To mitigate this:

  • Verify substrate purity (>95%) via RP-HPLC .
  • Standardize assay conditions (e.g., 25 mM Tris-HCl, pH 8.4, 150 mM NaCl) to match precedent studies .
  • Include internal controls (e.g., a reference thrombin inhibitor) to normalize activity measurements . Statistical tools like Grubbs' test can identify outliers in replicate experiments .

What strategies optimize the stability of H-D-CHA-Ala-Arg-pNA (diacetate) during long-term storage and reconstitution?

The diacetate salt enhances solubility but is hygroscopic. Best practices include:

  • Storing lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis .
  • Reconstituting in ultrapure water (avoiding repeated freeze-thaw cycles) and using freshly prepared solutions to minimize autolysis .
  • Monitoring thermal stability via differential scanning calorimetry (DSC), as decomposition occurs above 150°C .

How does H-D-CHA-Ala-Arg-pNA (diacetate) compare to other thrombin substrates in detecting low-abundance enzyme activity?

This substrate’s sensitivity depends on its kcat/Km ratio. Compared to S-2238 (H-D-Phe-Pip-Arg-pNA), H-D-CHA-Ala-Arg-pNA may exhibit lower Km values due to the D-CHA moiety’s hydrophobic interactions with thrombin’s exosite . Researchers should perform side-by-side assays under identical conditions to evaluate detection limits and dynamic ranges. Cross-reactivity with related serine proteases (e.g., factor Xa) should be tested using selective inhibitors .

What methodological steps validate the absence of interference from plasma proteins or other biomolecules in thrombin assays using this substrate?

Plasma components (e.g., albumin, fibrinogen) can nonspecifically bind the substrate or thrombin. To validate assays:

  • Dilute plasma samples ≥10-fold to reduce matrix effects .
  • Use affinity-purified thrombin to avoid contaminating proteases .
  • Include a "no-enzyme" control to assess background absorbance and a "substrate-only" control to detect spontaneous hydrolysis .

How can researchers resolve contradictions in pH-dependent activity profiles reported for H-D-CHA-Ala-Arg-pNA (diacetate)?

Discrepancies in pH optima may arise from differences in buffer systems (e.g., Tris vs. HEPES) or ionic strength. To standardize:

  • Perform activity assays across a pH gradient (6.0–9.0) using a universal buffer (e.g., Britton-Robinson) .
  • Correlate results with thrombin’s known pH stability (optimal activity at pH 8.0–8.5) .
  • Account for diacetate’s buffering capacity, which may alter local pH in concentrated solutions .

What advanced techniques characterize the binding kinetics of H-D-CHA-Ala-Arg-pNA (diacetate) to thrombin?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding affinity (KD) and stoichiometry. For SPR, immobilize thrombin on a CM5 chip and inject increasing substrate concentrations to generate sensograms. ITC provides thermodynamic data (ΔH, ΔS) but requires high-purity substrate . Compare results with Michaelis-Menten parameters from kinetic assays to confirm consistency .

How do modifications to the P2/P3 residues (e.g., CHA to Pip) influence substrate specificity across protease families?

The D-CHA group in the P3 position enhances thrombin selectivity by fitting into its hydrophobic S3 pocket. Replacing CHA with pipecolic acid (Pip) in S-2238 shifts specificity toward other trypsin-like proteases . Researchers can use molecular docking simulations (e.g., AutoDock Vina) to predict how residue substitutions affect binding to thrombin’s active site .

What quality control measures are essential for synthesizing H-D-CHA-Ala-Arg-pNA (diacetate) in-house?

In-house synthesis requires:

  • Solid-phase peptide synthesis (SPPS) with Fmoc-protected D-CHA and pNA groups .
  • Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
  • Mass spectrometry (MALDI-TOF) to confirm molecular weight (638.7 g/mol) and diacetate salt formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.